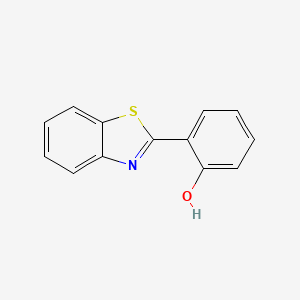

2-(2-Hydroxyphenyl)benzothiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVGSPCXHRFDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063018 | |

| Record name | Phenol, 2-(2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3411-95-8 | |

| Record name | 2-(2′-Hydroxyphenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3411-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxyphenyl)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003411958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyphenyl)benzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Hydroxyphenyl)benzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(2-benzothiazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzothiazol-2-ylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(O-HYDROXYPHENYL)BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40UQ1I362I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Hydroxyphenyl)benzothiazole (HBT)

CAS Number: 3411-95-8

This technical guide provides a comprehensive overview of 2-(2-Hydroxyphenyl)benzothiazole (HBT), a versatile heterocyclic compound with significant applications in materials science and biophysical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key functional mechanisms.

Core Properties of this compound

This compound, with the CAS Number 3411-95-8, is a member of the benzothiazole (B30560) class of compounds, characterized by a benzothiazole group substituted at the 2-position with a 2-hydroxyphenyl group.[1][2] Its chemical structure and key properties are summarized below.

Physicochemical Properties

The fundamental physicochemical properties of HBT are detailed in the table below, providing a quick reference for experimental design and application.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉NOS | [1][3] |

| Molecular Weight | 227.28 g/mol | [1][3] |

| Appearance | Off-white to yellow powder/solid | [1][2] |

| Melting Point | 128-132 °C | [1][3] |

| Boiling Point | 175-193 °C | [1] |

| Solubility | Insoluble in water; soluble in ethanol (B145695). | [1] |

| pKa | 8.21 (at 25°C) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of HBT. Key spectral features are summarized in the following table.

| Spectroscopic Technique | Key Features and Wavelengths | Reference(s) |

| UV-Vis Absorption | Absorption peaks at approximately 287 nm and 335 nm. | [4] |

| Fluorescence Emission | Dual fluorescence peaks are often observed: one around 385 nm (enol form) and another around 512 nm (keto tautomer, due to ESIPT). | [4] |

| Infrared (IR) Spectroscopy | The presence of a sharp absorption band around 3.12 µm (3205 cm⁻¹) can indicate the N-H vibration in the tautomeric form. | [5] |

Synthesis and Purification Protocols

Several synthetic routes for this compound have been reported. Below are detailed protocols for two common methods, followed by a general purification procedure.

Experimental Protocol 1: Synthesis from Salicylamide (B354443) and 2-Aminobenzenethiol

This method involves the direct condensation of salicylamide and 2-aminobenzenethiol at a high temperature.[6]

Materials:

-

Salicylamide

-

2-Aminobenzenethiol (o-aminobenzenethiol)

-

Round-bottom flask

-

Oil bath

-

Vacuum distillation apparatus

-

Recrystallization solvent (e.g., aqueous ethanol or dilute acetic acid)

Procedure:

-

In a round-bottom flask, mix equimolar amounts of salicylamide and 2-aminobenzenethiol.

-

Heat the mixture in an oil bath at 220°C for 4-5 hours.

-

After the reaction is complete, allow the mixture to cool.

-

Purify the crude product by vacuum distillation followed by recrystallization from aqueous ethanol or dilute acetic acid to obtain the final product.

Experimental Protocol 2: Synthesis from Phenyl Salicylate (B1505791) and 2-Aminothiophenol (B119425)

This improved process involves the reaction of 2-aminothiophenol with phenyl salicylate.[3]

Materials:

-

Phenyl salicylate

-

2-Aminothiophenol

-

Reactor with stirrer and provision for inert gas atmosphere (e.g., nitrogen)

-

Centrifuge

-

Vacuum oven

Procedure:

-

In a reactor, combine 0.05 mole of phenyl salicylate (10.7 g) and 0.05 mole of 2-aminothiophenol (6.3 g).

-

Heat the mixture to 200°C with stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by gas-liquid chromatography.

-

Continue heating for approximately 4.5 hours, allowing the phenol (B47542) produced to distill from the reaction mixture.

-

After the reaction is complete, cool the stirred reaction mixture to 100°C.

-

Slowly add 200 g of methanol while continuing to cool to room temperature, which will cause the product to precipitate.

-

Separate the resulting slurry by centrifugation.

-

Wash the solid product with methanol to remove any remaining phenol and color impurities.

-

Dry the purified this compound under vacuum at 65°C.

Purification: Recrystallization

Recrystallization is a standard method to purify the crude HBT product.[1]

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot solvent, such as aqueous ethanol or dilute acetic acid.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

For complete crystallization, the flask can be placed in an ice bath.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals, for instance, in a vacuum oven.

Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

A key characteristic of this compound is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). This photophysical process is responsible for its unique fluorescence properties, including a large Stokes shift. The ESIPT mechanism involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole ring upon photoexcitation. This process leads to the formation of a transient keto tautomer, which is responsible for the long-wavelength fluorescence emission.[4][6]

The process can be summarized in the following steps:

-

Excitation: The ground state enol form of HBT absorbs a photon and is promoted to an excited electronic state.

-

Proton Transfer: In the excited state, an ultrafast intramolecular proton transfer occurs from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring, forming an excited keto tautomer.

-

Fluorescence: The excited keto tautomer relaxes to its ground state by emitting a photon, resulting in a fluorescence emission at a longer wavelength (lower energy) compared to the absorption.

-

Reverse Proton Transfer: In the ground state, a rapid reverse proton transfer occurs, regenerating the initial enol form.

Biological Roles and Applications

While the role of this compound as a "geroprotector" has been mentioned, specific signaling pathways are not yet fully elucidated.[2][7] However, its antioxidant properties and its application as a fluorescent probe in biological systems are well-documented.

Antioxidant Activity

Benzothiazole derivatives, including HBT, have been shown to possess antioxidant activity.[8] This activity is primarily attributed to the phenolic hydroxyl group, which can scavenge free radicals. The lipophilic benzothiazole moiety can enhance the stability of the resulting phenoxyl radical, thereby improving the overall antioxidant capacity. The antioxidant potential can be evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[8]

Fluorescent Probe for Bio-imaging

The unique photophysical properties of HBT, particularly its ESIPT-based fluorescence, make it a valuable scaffold for the development of fluorescent probes for bio-imaging.[6][9] Derivatives of HBT have been designed to detect various biologically relevant species, such as metal ions and reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), within living cells.[6][9] The general mechanism involves the modification of the HBT core with a recognition moiety that selectively interacts with the target analyte. This interaction modulates the ESIPT process, leading to a detectable change in the fluorescence signal ("turn-on" or "turn-off" response).[9]

Mandatory Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

Caption: The four-level photocycle of the ESIPT process in HBT.

Biological Application Workflow

Caption: Workflow of HBT derivatives as fluorescent probes and antioxidants.

References

- 1. Page loading... [wap.guidechem.com]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. US3743649A - Synthesis of 2-(2-hydroxyphenyl)-benzothiazole - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(2'-Hydroxyphenyl)benzothiazole | C13H9NOS | CID 18874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Ultrafast World of Photo-Induced Tautomerization: A Technical Guide to the Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism in 2-(2-Hydroxyphenyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the excited-state intramolecular proton transfer (ESIPT) mechanism in the model compound 2-(2-Hydroxyphenyl)benzothiazole (HBT). HBT is a cornerstone for understanding photo-induced tautomerization, a process with significant implications in the design of fluorescent probes, sensors, and photostabilizers. This document details the core photophysical principles, experimental methodologies for investigation, and computational approaches for modeling this ultrafast phenomenon.

The Core Mechanism: A Four-Level Photochemical Cycle

The ESIPT process in HBT is characterized by the ultrafast transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring upon photoexcitation. This process occurs on the femtosecond to picosecond timescale and involves four key species: the ground state enol (E), the excited state enol (E), the excited state keto-tautomer (K), and the ground state keto-tautomer (K). The K* form is responsible for the characteristic large Stokes-shifted fluorescence of HBT.

The generally accepted mechanism follows a four-level photocycle, which can be visualized as a Jablonski diagram.[1] Upon absorption of a photon, the ground state enol form (E) is promoted to its first excited singlet state (E). From E, the molecule undergoes an ultrafast, often barrierless, intramolecular proton transfer to form the excited keto-tautomer (K*). This tautomer then relaxes to its ground state (K) via fluorescence, emitting a photon at a longer wavelength (a large Stokes shift) compared to the initial absorption. Finally, the unstable ground-state keto form (K) rapidly undergoes a reverse proton transfer to regenerate the stable ground-state enol form (E), completing the cycle.

Caption: Figure 1: Jablonski Diagram of the ESIPT Process in HBT.

Quantitative Photophysical & Kinetic Data

The photophysical properties of HBT are highly sensitive to its environment, particularly the polarity and hydrogen-bonding capability of the solvent. A summary of key quantitative data is presented below.

Photophysical Properties of HBT in Various Solvents

| Solvent | Absorption λmax (nm) | Enol Emission λmax (nm) | Keto Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

| Cyclohexane | 335 | ~385 | ~512 | >10000 | - |

| Dichloromethane | 335 | ~385 | ~512 | >10000 | - |

| Acetonitrile | 335 | ~385 | ~512 | >10000 | - |

| Methanol | 335 | ~385 | ~512 | >10000 | - |

| DMSO/PBS (1:1000) | 359 | - | 510 | ~8500 | 0.32[2] |

Note: Data compiled from various sources.[3] The absorption peaks are generally observed around 287 nm and 335 nm.[3] Dual fluorescence is a common feature, with the enol emission being significantly weaker than the keto emission.[3]

Kinetic Data for the ESIPT Process

The ESIPT in HBT is an ultrafast process, with reported proton transfer times in the femtosecond to picosecond range.

| Process | Timescale | Reference |

| ESIPT | < 100 fs | [4] |

| ESIPT in zeolite | 1.5 ps | [5] |

Computational Data for the ESIPT Process

Theoretical calculations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have provided valuable insights into the energetics of the ESIPT process.

| Parameter | S₀ State | S₁ State | Reference |

| ESIPT Energy Barrier (kcal/mol) | High | Low/Barrierless | [6] |

| BTS System (related benzothiazole) | |||

| Forward PT Barrier (kcal/mol) | - | 3.72 | [7] |

| Reverse PT Barrier (kcal/mol) | - | 6.93 | [7] |

Experimental & Computational Protocols

Experimental Methodologies

A general and efficient one-pot synthesis involves the condensation of 2-aminothiophenol (B119425) with salicylic (B10762653) acid or its derivatives. For example, a mixture of phenyl salicylate (B1505791) and 2-aminothiophenol can be heated in an inert atmosphere. The product is then purified by recrystallization.

Standard UV-Vis absorption and fluorescence spectroscopy are used to determine the absorption and emission maxima of the enol and keto forms. A solution of HBT in the solvent of interest is prepared, and the spectra are recorded using a spectrophotometer and a fluorometer, respectively.[2]

Time-Correlated Single Photon Counting (TCSPC) is a common technique to measure the fluorescence lifetimes of the excited species. The sample is excited by a pulsed laser source, and the time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly to build up a decay profile.[8]

This pump-probe technique is crucial for resolving the ultrafast dynamics of the ESIPT process. A femtosecond laser pulse (pump) excites the sample, and a second, time-delayed femtosecond pulse (probe) measures the change in absorbance of the sample as a function of time. By varying the delay between the pump and probe pulses, the formation and decay of the excited states (E* and K*) can be monitored in real-time.[9][10][11][12]

Caption: Figure 2: Workflow for Femtosecond Transient Absorption Spectroscopy.

Computational Methodologies

DFT and its extension to excited states, TD-DFT, are powerful tools for modeling the ESIPT process.[13][14][15][16][17]

-

Ground State (S₀) Calculations (DFT): The geometries of the enol and keto tautomers are optimized to find their minimum energy structures. This allows for the calculation of structural parameters, vibrational frequencies, and the energy difference between the two tautomers in the ground state. The potential energy surface for the ground-state proton transfer can be calculated to determine the energy barrier.

-

Excited State (S₁) Calculations (TD-DFT): The geometries of the enol and keto tautomers in their first excited singlet state are optimized. This provides information on the structural changes upon excitation and the energetics of the excited states. The potential energy surface for the ESIPT process is calculated by systematically varying the O-H bond length and the H...N distance to map the reaction coordinate and determine the energy barrier in the excited state.

-

Typical Functionals and Basis Sets: The B3LYP functional is commonly used in conjunction with a basis set such as 6-311++G(d,p) or def-TZVP.[13][15]

-

Solvent Effects: The influence of the solvent is often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).[15]

Conclusion

The excited-state intramolecular proton transfer in this compound is a well-studied yet continually fascinating phenomenon. Its ultrafast nature and sensitivity to the molecular environment make it a rich area for fundamental research and a versatile mechanism for the design of advanced functional molecules. The combination of steady-state and time-resolved spectroscopic techniques with high-level quantum chemical calculations provides a comprehensive understanding of the intricate dynamics of this photo-induced process. This guide serves as a foundational resource for researchers aiming to explore and harness the potential of ESIPT in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Development of an HBT-Based Ratiometric Fluorescent Probe to Monitor Stress-Induced Premature Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Excited State Intramolecular Proton Transfer Dynamics of Derivatives of the Green Fluorescent Protein Chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical insights into excited-state hydrogen bonding effects and intramolecular proton transfer (ESIPT) mechanism for BTS system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]

- 10. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]

- 11. nathan.instras.com [nathan.instras.com]

- 12. Experimental Set-Ups and Developments - Institut de Physique et Chimie des Matériaux de Strasbourg [ipcms.fr]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Derivatives with High Emission Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Derivatives with High Emission Intensity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of 2-(2-Hydroxyphenyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of 2-(2-Hydroxyphenyl)benzothiazole (HBT), a molecule of significant interest in various scientific fields, including the development of fluorescent probes and photosensitizers. This document details the fundamental principles of its unique excited-state intramolecular proton transfer (ESIPT) mechanism, summarizes its key photophysical parameters in various solvent environments, and provides detailed experimental and computational protocols for its characterization.

Core Concepts: The Photophysics and Photochemistry of HBT

This compound is a prototypical example of a molecule exhibiting excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring upon photoexcitation. This ultrafast reaction leads to the formation of a transient keto-tautomer, which is responsible for the characteristic large Stokes shift observed in the fluorescence spectrum of HBT. The photophysical and photochemical behavior of HBT is highly sensitive to its environment, making it a valuable scaffold for the design of fluorescent sensors.

The fundamental process can be broken down into a four-level photocycle:

-

Absorption (Excitation): The stable enol form of HBT absorbs a photon, transitioning from its ground state (E) to an excited singlet state (E*).

-

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the hydroxyl proton and the basicity of the benzothiazole nitrogen increase, facilitating an ultrafast intramolecular proton transfer to form the excited keto-tautomer (K*). This process is typically barrierless or has a very low energy barrier.

-

Fluorescence Emission: The excited keto-tautomer (K*) relaxes to its ground state (K) by emitting a photon. This emission is significantly red-shifted compared to the absorption of the enol form, resulting in a large Stokes shift.

-

Back Proton Transfer: In the ground state, the keto-tautomer is unstable and rapidly undergoes a back proton transfer to regenerate the thermodynamically more stable enol form (E), completing the cycle.

In some polar or protic solvents, a weaker, higher-energy fluorescence from the excited enol form (E*) can also be observed, leading to dual fluorescence. This is attributed to the disruption of the intramolecular hydrogen bond by solvent molecules, which can hinder the ESIPT process.

Quantitative Photophysical Data

The photophysical properties of HBT are strongly influenced by the solvent environment. The following tables summarize key quantitative data for HBT in various solvents.

Table 1: Absorption and Emission Maxima of HBT in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Maxima (λ_abs, nm) | Enol Emission Maxima (λ_em, nm) | Keto Emission Maxima (λ_em, nm) | Stokes Shift (Keto, cm⁻¹) |

| Cyclohexane (B81311) | 2.02 | 335 | ~385 (weak) | 512 | ~10,800 |

| Toluene | 2.38 | 336 | ~385 (weak) | 520 | ~10,900 |

| Dichloromethane | 8.93 | 335 | 385 | 525 | ~11,200 |

| Acetonitrile | 37.5 | 334 | 386 | 530 | ~11,500 |

| Ethanol (B145695) | 24.5 | 335 | 387 | 535 | ~11,600 |

Table 2: Fluorescence Quantum Yields (Φ_F) and Excited-State Lifetimes (τ) of HBT

| Solvent | Enol Quantum Yield (Φ_F) | Keto Quantum Yield (Φ_F) | Enol Lifetime (τ, ps) | Keto Lifetime (τ, ps) |

| Cyclohexane | < 0.01 | ~0.02 | < 50 | ~200 |

| Acetonitrile | ~0.01 | ~0.01 | ~100 | ~150 |

| Ethanol | ~0.02 | < 0.01 | ~150 | < 100 |

Note: The quantum yields and lifetimes of HBT are often low and can vary depending on the specific experimental conditions and purity of the sample and solvents.

Experimental and Computational Protocols

This section provides detailed methodologies for the synthesis and characterization of HBT.

Synthesis of this compound

Several synthetic routes to HBT have been reported. A common and effective method involves the condensation of 2-aminothiophenol (B119425) with salicylic (B10762653) acid or its derivatives.

Protocol: Synthesis via Condensation of 2-Aminothiophenol and Phenyl Salicylate (B1505791) [1]

-

Reactants:

-

2-Aminothiophenol (0.05 mol)

-

Phenyl salicylate (0.05 mol)

-

-

Procedure:

-

Combine 2-aminothiophenol and phenyl salicylate in a round-bottom flask equipped with a stirrer and a reflux condenser.

-

Heat the mixture to 200 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography or gas chromatography) until the starting materials are consumed (typically 4-5 hours).

-

Allow the reaction mixture to cool to room temperature, during which it will solidify.

-

Grind the solid product into a fine powder.

-

Wash the powder thoroughly with methanol (B129727) to remove phenol (B47542) and any colored impurities.

-

Dry the purified product under vacuum at 50-60 °C.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Spectroscopic Measurements

Protocol: UV-Visible Absorption and Steady-State Fluorescence Spectroscopy [2][3]

-

Instrumentation:

-

A dual-beam UV-Visible spectrophotometer.

-

A spectrofluorometer equipped with a xenon lamp source and a sensitive detector (e.g., a photomultiplier tube).

-

-

Sample Preparation:

-

Prepare a stock solution of HBT in a high-purity solvent (e.g., spectroscopic grade cyclohexane or acetonitrile) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilutions in the desired solvents to obtain concentrations in the micromolar range (e.g., 1-10 µM). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorption Measurement:

-

Record the absorption spectrum of the HBT solution from approximately 250 nm to 600 nm against a solvent blank.

-

Identify the absorption maxima (λ_abs).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength to one of the absorption maxima (e.g., 335 nm).

-

Record the emission spectrum over a range that covers both the enol and keto emission bands (e.g., 350 nm to 700 nm).

-

Identify the emission maxima (λ_em) for both the enol and keto forms, if present.

-

Fluorescence Quantum Yield Determination

The relative method using a well-characterized standard is commonly employed.

Protocol: Relative Fluorescence Quantum Yield Measurement [3][4][5][6]

-

Reference Standard:

-

Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to HBT. For the enol emission, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard. For the keto emission, a standard like Coumarin 153 in ethanol (Φ_F = 0.53) might be more appropriate, although finding a perfect standard for the large Stokes shift of HBT can be challenging.

-

-

Procedure:

-

Prepare a series of solutions of both the HBT sample and the reference standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

-

Measure the absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the HBT sample and the standard, respectively.

-

Time-Resolved Fluorescence Spectroscopy

Protocol: Excited-State Lifetime Measurement [7][8][9]

-

Instrumentation:

-

A time-correlated single photon counting (TCSPC) system is typically used for measuring nanosecond and picosecond lifetimes. This includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser with a pulse picker), a fast detector (e.g., a microchannel plate photomultiplier tube), and TCSPC electronics.

-

-

Procedure:

-

Prepare a dilute solution of HBT with an absorbance of approximately 0.1 at the excitation wavelength.

-

Excite the sample with the pulsed laser at a wavelength corresponding to an absorption maximum of HBT.

-

Collect the fluorescence decay at the emission maximum of the enol and keto forms separately.

-

Record the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Analyze the fluorescence decay data by fitting it to a multi-exponential decay model, deconvoluting the IRF from the measured decay. The lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

-

Transient Absorption Spectroscopy

Protocol: Femtosecond Transient Absorption Spectroscopy [10][11][12]

-

Instrumentation:

-

A femtosecond pump-probe transient absorption spectrometer. This typically consists of a femtosecond laser system (e.g., a Ti:Sapphire amplifier) that generates high-energy, short pulses. The output is split into a pump beam and a probe beam. The pump beam excites the sample, and the probe beam (often a white-light continuum) probes the changes in absorption at various time delays.

-

-

Procedure:

-

Prepare a solution of HBT in a 1 mm path length cuvette with an absorbance of approximately 0.3-0.5 at the pump wavelength.

-

The pump pulse (e.g., at a wavelength corresponding to the absorption maximum of HBT) excites the sample.

-

The probe pulse, a broadband white-light continuum, passes through the sample at a specific time delay after the pump pulse.

-

The change in absorbance (ΔA) of the probe light is measured as a function of wavelength and time delay.

-

By analyzing the transient absorption spectra at different time delays, one can identify the spectral signatures of the excited enol state, the excited keto state, and any other transient species, and determine the kinetics of the ESIPT process and subsequent relaxation pathways.

-

Computational Chemistry

Protocol: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations [13][14]

-

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

-

Procedure:

-

Ground State Geometry Optimization:

-

Build the initial structure of the enol and keto forms of HBT.

-

Optimize the ground state (S₀) geometry of both tautomers using DFT with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Perform a frequency calculation to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).

-

-

Excited State Calculations:

-

Using the optimized ground-state geometries, calculate the vertical excitation energies and oscillator strengths using TD-DFT to simulate the absorption spectrum.

-

Optimize the geometry of the first excited singlet state (S₁) for both the enol and keto forms using TD-DFT.

-

Calculate the emission energies from the optimized S₁ geometries to simulate the fluorescence spectra.

-

-

ESIPT Pathway Analysis:

-

Perform a potential energy surface scan along the proton transfer coordinate (the O-H bond distance and the N...H distance) in both the ground and first excited states to map the energy profile of the ESIPT reaction and determine the energy barrier, if any.

-

-

Visualizations

The following diagrams illustrate the key processes and workflows related to the study of HBT.

Caption: The four-level photocycle of the ESIPT process in HBT.

References

- 1. US3743649A - Synthesis of 2-(2-hydroxyphenyl)-benzothiazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. researchgate.net [researchgate.net]

- 6. static.horiba.com [static.horiba.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. chemistry.montana.edu [chemistry.montana.edu]

- 9. researchgate.net [researchgate.net]

- 10. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]

- 11. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 12. youtube.com [youtube.com]

- 13. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wsr-j.org [wsr-j.org]

The Solvent's Influence: Unraveling the Spectral Behavior of 2-(2-Hydroxyphenyl)benzothiazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Hydroxyphenyl)benzothiazole (HBT) is a fluorescent molecule renowned for its unique photophysical properties, primarily governed by an excited-state intramolecular proton transfer (ESIPT) mechanism. This process leads to a dual fluorescence emission, making HBT a sensitive probe for its microenvironment. The spectral characteristics of HBT are profoundly influenced by the surrounding solvent, a phenomenon known as solvatochromism. This technical guide provides a comprehensive overview of the spectral behavior of HBT in various solvents, offering researchers a detailed understanding of its absorption and emission properties. We present a compilation of quantitative spectral data, detailed experimental protocols for spectroscopic analysis, and a visualization of the ESIPT mechanism to facilitate further research and application in fields such as chemical sensing, bio-imaging, and materials science.

Introduction

This compound (HBT) is a heterocyclic compound that has garnered significant attention in the scientific community due to its remarkable photostability and distinctive dual fluorescence.[1][2] In its ground state, HBT exists predominantly in an enol tautomeric form. Upon photoexcitation, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring, leading to the formation of a keto tautomer in the excited state.[3][4] This excited-state intramolecular proton transfer (ESIPT) is the cornerstone of HBT's photophysical behavior.[1]

The de-excitation of these two tautomers, enol* and keto*, results in two distinct fluorescence emission bands: a higher-energy band corresponding to the enol form and a lower-energy, large Stokes-shifted band from the keto form.[1] The relative intensities of these two emission bands are highly sensitive to the polarity and hydrogen-bonding capabilities of the solvent.[1] This solvatochromic behavior makes HBT and its derivatives valuable as fluorescent probes for studying molecular interactions and as building blocks for advanced materials.[5][6]

This guide aims to provide a detailed technical resource on the spectral characteristics of HBT in different solvents, consolidating key data and methodologies to support researchers in their scientific endeavors.

Spectral Characteristics of HBT in Various Solvents

The absorption and emission spectra of HBT are significantly modulated by the solvent environment. The following tables summarize the key spectral data of HBT in a range of organic solvents with varying polarities.

UV-Vis Absorption Data

In all solvents, the absorption spectrum of HBT is characterized by strong absorption bands in the UV region, primarily attributed to π-π* transitions of the enol form.[1] Typically, two main absorption peaks are observed, with their positions showing a slight dependence on solvent polarity.[1] A very weak absorption band, sometimes observed at longer wavelengths, is attributed to the keto form, suggesting the coexistence of both tautomers in the ground state, with the enol form being predominant.[1]

| Solvent | Dielectric Constant (ε) | λ_abs 1 (nm) | λ_abs 2 (nm) |

| Cyclohexane (B81311) | 2.02 | ~287 | ~335 |

| Dioxane | 2.21 | ~287 | ~335 |

| Chloroform | 4.81 | ~287 | ~335 |

| Ethyl Acetate | 6.02 | ~287 | ~335 |

| Tetrahydrofuran (THF) | 7.58 | ~287 | ~335 |

| Dichloromethane (DCM) | 8.93 | ~287 | ~335 |

| Acetonitrile | 37.5 | ~287 | ~335 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~287 | ~335 |

| Ethanol | 24.5 | ~287 | ~335 |

Note: The absorption maxima show a slight declining trend with an increase in solvent polarity. The values presented are approximate and can vary slightly based on experimental conditions.[1]

Fluorescence Emission Data

Upon excitation, HBT exhibits dual fluorescence. The relative intensity of the enol and keto emission bands is a key indicator of the solvent's influence on the ESIPT process. In non-polar solvents, the ESIPT process is highly efficient, leading to a dominant keto emission.[1] Conversely, in polar and protic solvents, the formation of intermolecular hydrogen bonds with the solvent molecules can hinder the intramolecular proton transfer, resulting in an increased enol emission and a decreased keto emission.[1][3]

| Solvent | λ_em (Enol) (nm) | λ_em (Keto) (nm) | Relative Intensity (Keto/Enol) |

| Cyclohexane | ~385 | ~512 | High |

| Dioxane | ~385 | ~512 | Moderate-High |

| Chloroform | ~385 | ~512 | Moderate |

| Ethyl Acetate | ~385 | ~512 | Moderate |

| Tetrahydrofuran (THF) | ~385 | ~512 | Moderate-Low |

| Dichloromethane (DCM) | ~385 | ~512 | Low |

| Acetonitrile | ~385 | ~512 | Low |

| Dimethyl Sulfoxide (DMSO) | ~385 | ~512 | Very Low |

| Ethanol | ~385 | ~512 | Very Low |

Note: The emission maxima are approximate. The key takeaway is the trend in the relative intensities of the two emission bands with changing solvent polarity. The ESIPT efficiency is highest in non-polar solvents like cyclohexane and lowest in polar, protic solvents like ethanol.[1]

Experimental Protocols

This section outlines the standard methodologies for the spectroscopic analysis of this compound.

Materials and Reagents

-

This compound (HBT), high purity grade

-

Spectroscopic grade solvents (e.g., cyclohexane, dioxane, chloroform, ethyl acetate, THF, DCM, acetonitrile, DMSO, ethanol)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of HBT (e.g., 1 x 10⁻³ M) by accurately weighing the required amount of HBT and dissolving it in a suitable solvent (e.g., THF or DCM) in a volumetric flask.

-

Working Solutions: Prepare a series of working solutions (e.g., 1 x 10⁻⁵ M to 1 x 10⁻⁶ M) by diluting the stock solution with the respective spectroscopic grade solvents. The final concentration should be optimized to ensure the absorbance is within the linear range of the spectrophotometer (typically below 1.0).

-

Homogenization: Ensure the solutions are thoroughly mixed before analysis.

UV-Vis Absorption Spectroscopy

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Blank Correction: Fill a quartz cuvette with the pure solvent to be used for the measurement and record a baseline spectrum. This will serve as the blank to correct for the solvent's absorption.

-

Sample Measurement: Rinse the cuvette with the HBT solution to be analyzed, then fill the cuvette with the sample solution.

-

Data Acquisition: Record the absorption spectrum of the HBT solution over a suitable wavelength range (e.g., 250-600 nm).

-

Data Analysis: Identify the wavelengths of maximum absorption (λ_abs).

Fluorescence Spectroscopy

-

Instrumentation: Use a spectrofluorometer equipped with a xenon lamp as the excitation source.

-

Parameter Setup: Set the excitation and emission slit widths (e.g., 5 nm) to achieve a good signal-to-noise ratio.

-

Excitation Wavelength: Excite the sample at one of its absorption maxima (e.g., 335 nm).

-

Blank Subtraction: Record the emission spectrum of the pure solvent under the same experimental conditions and subtract it from the sample's emission spectrum to remove any background fluorescence and Raman scattering peaks.

-

Data Acquisition: Record the fluorescence emission spectrum of the HBT solution over a suitable wavelength range (e.g., 350-700 nm).

-

Data Analysis: Identify the wavelengths of maximum emission (λ_em) for both the enol and keto forms.

Visualization of the ESIPT Mechanism

The Excited-State Intramolecular Proton Transfer (ESIPT) is a four-level photochemical cycle that is fundamental to the spectral properties of HBT. The following diagram illustrates this process.

References

- 1. researchgate.net [researchgate.net]

- 2. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New features in the photophysics and photochemistry of 2-(2'-hydroxyphenyl)benzothiazoles introduced by amine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A polystyrene-based ESIPT fluorescent polymeric probe for highly sensitive detection of chromium( vi ) ions and protein staining - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02698A [pubs.rsc.org]

The Discovery and Enduring Legacy of 2-(2-Hydroxyphenyl)benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core scientific principles of 2-(2-Hydroxyphenyl)benzothiazole (HBT), a seminal molecule in the field of fluorescence and photochemistry. This document provides a comprehensive overview of its synthesis, photophysical properties, and the pivotal phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) that defines its unique characteristics.

Discovery and Historical Context

The synthesis of this compound was reported as early as the mid-20th century. A pivotal publication by Robert G. Charles and Henry Freiser in 1953 stands as a landmark in the history of HBT.[1][2][3][4] Their work provided a definitive synthesis and structural confirmation, resolving previous ambiguities in the literature.[1][2][4] Early research had often confused HBT with its benzothiazoline (B1199338) analogue, which is formed from the condensation of salicylaldehyde (B1680747) and o-aminobenzenethiol.[1][4] Charles and Freiser's independent synthesis from salicylamide (B354443) and o-aminobenzenethiol unequivocally established the correct structure of HBT.[1][5] This foundational work paved the way for extensive investigations into its remarkable photophysical properties.

The Phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT)

The defining characteristic of this compound is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT).[6][7][8][9][10] This ultrafast, four-level photophysical cycle is the cornerstone of HBT's large Stokes shift and dual fluorescence, making it a molecule of significant interest for various applications.[9]

Upon photoexcitation, the phenolic proton is rapidly transferred to the nitrogen atom of the benzothiazole (B30560) ring, leading to the formation of a transient keto tautomer. This process occurs on a sub-picosecond timescale.[11] The subsequent radiative decay from the excited keto state results in a large Stokes-shifted emission. The molecule then relaxes back to its ground enol form.

The ESIPT process can be visualized as a four-stage cycle:

Synthesis of this compound

Several synthetic routes to HBT have been developed over the years. The choice of method often depends on factors such as starting material availability, reaction conditions, and desired yield. Below are detailed protocols for two historically significant and commonly cited methods.

Synthesis from Salicylamide and o-Aminobenzenethiol (Charles and Freiser Method)

This method, as established by Charles and Freiser, provides a direct and unambiguous route to HBT.[1][5]

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, intimately mix 25 g (0.2 mole) of o-aminobenzenethiol with 27.4 g (0.2 mole) of salicylamide.[1]

-

Heating: Heat the mixture in an oil bath maintained at 220°C for 4 to 5 hours.[5]

-

Work-up: After the reaction is complete, allow the mixture to cool. The crude product can be purified by vacuum distillation followed by recrystallization from a suitable solvent such as an alcohol-water mixture.

-

Yield: This method has been reported to yield approximately 72% of the final product.[5]

Synthesis from Salicylic (B10762653) Acid and o-Aminobenzenethiol

This method utilizes a dehydrating agent to facilitate the condensation reaction.

Experimental Protocol:

-

Reactant and Solvent Addition: In a 500 ml four-neck flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet, add 25 g (0.2 mol) of o-aminobenzenethiol, 27.6 g (0.2 mol) of salicylic acid, and 200 ml of anhydrous toluene.[5]

-

Dissolution: Stir the mixture and bubble nitrogen through it while heating to approximately 50°C until all solids are dissolved.[5]

-

Dehydrating Agent Addition: Slowly add 13.8 g of phosphorus trichloride (B1173362) dropwise to the solution. The reaction is exothermic; use an ice bath to control the temperature if necessary.[5]

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain it for 6 hours with continuous stirring.[5]

-

Crystallization: After reflux, allow the reaction mixture to stand and then pour it into a beaker to cool to room temperature, which will induce the precipitation of the solid product.[5]

-

Purification: Filter the precipitated solid and wash the filter cake with ethanol (B145695) and water. Dry the product and recrystallize it from chloroform (B151607) to obtain colorless crystals of this compound.[5]

-

Melting Point: The melting point of the purified product is reported to be in the range of 129-131°C.[5]

Photophysical Properties of this compound

The photophysical properties of HBT are highly dependent on its environment, particularly the polarity of the solvent.[7] These properties are summarized in the tables below.

Table 1: Absorption and Emission Maxima of HBT in Various Solvents

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Cyclohexane | 287, 335 | 385 (Enol), 512 (Keto) |

| Dichloromethane | Not explicitly stated, but used as a solvent for photophysical studies. | Not explicitly stated, but used as a solvent for photophysical studies. |

| Acetonitrile | Not explicitly stated, but used as a solvent for photophysical studies. | Not explicitly stated, but used as a solvent for photophysical studies. |

| Ethyl Acetate | Not explicitly stated, but used as a solvent for photophysical studies. | Not explicitly stated, but used as a solvent for photophysical studies. |

| Ethanol | Not explicitly stated, but used as a solvent for photophysical studies. | 385 (Enol), 512 (Keto) |

Data compiled from various sources.[7]

Table 2: Quantum Yield of HBT and a Cyano-Substituted Derivative

| Compound | Solvent | Quantum Yield (Φ_FL) |

| This compound (HBT) | CH₂Cl₂ | 0.01 |

| Cyano-substituted HBT | CH₂Cl₂ | 0.49 |

Data sourced from a study on increasing fluorescence quantum efficiency.[12]

The low quantum yield of the parent HBT in solution is a notable characteristic.[6][8] However, this can be significantly enhanced through chemical modification, as demonstrated by the dramatic increase with the introduction of a cyano group.[12]

Applications and Future Directions

The unique photophysical properties of this compound and its derivatives have led to their application in a wide range of fields, including:

-

Fluorescent Probes and Sensors: The sensitivity of HBT's fluorescence to its local environment makes it a valuable scaffold for the design of chemical sensors.

-

Organic Light-Emitting Diodes (OLEDs): The large Stokes shift and tunable emission of HBT derivatives are advantageous for applications in light-emitting devices.[9]

-

Bioimaging: The biocompatibility and fluorescent properties of certain HBT derivatives have been explored for cellular imaging applications.[6][8]

-

Laser Dyes: The efficient ESIPT process makes HBT derivatives potential candidates for use as laser dyes.

The ongoing research in the field continues to focus on the rational design of novel HBT derivatives with enhanced photophysical properties, such as red-shifted emissions and improved quantum yields, to meet the demands of advanced applications in materials science and biomedical research.[6][8] The foundational understanding of HBT's discovery and properties remains crucial for the continued innovation in this exciting area of chemistry.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Synthesis of 2-(o-Hydroxyphenyl)-Benzothiazole and of 2-(o-Hydroxyphenyl)-Benzothiazoline (Journal Article) | OSTI.GOV [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 2-(o-Hydroxyphenyl)-Benzothiazole and of 2-(o-Hydroxyphenyl)-Benzothiazoline (Journal Article) | OSTI.GOV [osti.gov]

- 5. guidechem.com [guidechem.com]

- 6. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]

- 9. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New features in the photophysics and photochemistry of 2-(2'-hydroxyphenyl)benzothiazoles introduced by amine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility and Stability of 2-(2-Hydroxyphenyl)benzothiazole in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility and stability of 2-(2-Hydroxyphenyl)benzothiazole (HBT), a heterocyclic compound of significant interest in various scientific fields, including medicinal chemistry and materials science. While specific quantitative solubility data is not extensively available in public literature, this guide synthesizes known qualitative information and provides comprehensive, standardized protocols for researchers to determine these critical parameters experimentally. This document offers detailed methodologies for solubility determination using the shake-flask method and for assessing stability under various stress conditions—such as pH, temperature, and light—through forced degradation studies coupled with high-performance liquid chromatography (HPLC). Furthermore, this guide includes data presentation templates and visualizations to aid in the systematic evaluation and reporting of experimental results.

Introduction

This compound (HBT) is a versatile organic compound characterized by a benzothiazole (B30560) ring substituted with a hydroxyphenyl group. Its unique photophysical properties, including a large Stokes shift, have led to its investigation in various applications. For researchers and professionals in drug development and materials science, a thorough understanding of HBT's solubility and stability in common laboratory solvents is paramount for its effective application in synthesis, formulation, and analytical testing.

This guide addresses the current gap in readily available quantitative data by providing a framework for the systematic evaluation of HBT's solubility and stability.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of HBT is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NOS | [1][2] |

| Molecular Weight | 227.28 g/mol | [1][2] |

| Appearance | Off-white to yellow powder/solid | [2][3] |

| Melting Point | 128-132 °C | [2][4] |

| Boiling Point | 175-193 °C | [5] |

| CAS Number | 3411-95-8 | [1][2] |

Solubility Profile

Qualitative Solubility

Based on available literature, the qualitative solubility of HBT is summarized in Table 2.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [2][3] |

| Ethanol | Soluble | [2][3] |

The benzothiazole moiety contributes to the molecule's overall nonpolar character, while the hydroxyl group can participate in hydrogen bonding. This structure suggests that HBT is likely to be soluble in polar organic solvents and have limited solubility in nonpolar and aqueous media.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6][7][8][9] This protocol outlines the steps to quantitatively measure the solubility of HBT in various laboratory solvents.

3.2.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, chloroform, water)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV system or a UV-Vis spectrophotometer

3.2.2. Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade).

-

Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of solid HBT. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on a shaker in a constant temperature bath (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of HBT.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

3.2.3. Data Presentation

Quantitative solubility data should be recorded in a structured format as shown in Table 3.

Table 3: Quantitative Solubility of this compound at 25 °C (Illustrative)

| Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] | [Calculated Value] |

| Dimethylformamide (DMF) | 36.7 | [Experimental Value] | [Calculated Value] |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |

| Chloroform | 4.8 | [Experimental Value] | [Calculated Value] |

| Water | 80.1 | [Experimental Value] | [Calculated Value] |

Stability Profile

General Stability

HBT is generally considered to be a photostable compound.[10][11] However, a comprehensive understanding of its stability under various stress conditions is crucial for its handling, storage, and application.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. A stability-indicating HPLC method is essential for these studies.

4.2.1. Development of a Stability-Indicating HPLC-UV Method

A reversed-phase HPLC method with UV detection is suitable for the analysis of HBT and its potential degradants.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined from the UV spectrum of HBT (typically around 330-350 nm).[12]

-

Column Temperature: 25-30 °C

-

Injection Volume: 10-20 µL

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

4.2.2. Forced Degradation Conditions

Prepare solutions of HBT (e.g., 1 mg/mL) in a suitable solvent and subject them to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 60°C for 48 hours and then dissolve for analysis. A solution of HBT can also be refluxed at 60°C for 24 hours.

-

Photodegradation: Expose a solution of HBT to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.

4.2.3. Analysis and Data Presentation

Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method. The results should be presented in a table summarizing the percentage of HBT remaining and the formation of any degradation products.

Table 4: Stability of this compound under Forced Degradation (Illustrative)

| Stress Condition | Duration | % HBT Remaining | % Degradation | No. of Degradation Products |

| 0.1 M HCl (60°C) | 24 h | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| 0.1 M NaOH (60°C) | 24 h | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| 3% H₂O₂ (RT) | 24 h | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| Thermal (60°C, solution) | 24 h | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| Photolytic (UV/Vis) | 48 h | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| Control (RT, dark) | 48 h | [Experimental Value] | [Calculated Value] | [Experimental Value] |

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of HBT.

Signaling Pathway for Forced Degradation Study

References

- 1. 2-(2'-Hydroxyphenyl)benzothiazole | C13H9NOS | CID 18874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3411-95-8 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound 97 3411-95-8 [sigmaaldrich.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound HBT|ESIPT Fluorophore [benchchem.com]

The Luminescence of 2-(2-Hydroxyphenyl)benzothiazole: An In-Depth Guide to its Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the fluorescence mechanism of 2-(2-hydroxyphenyl)benzothiazole (HBT), a molecule of significant interest in the fields of chemical sensing, bioimaging, and materials science. The core of HBT's unique photophysical properties lies in the process of Excited-State Intramolecular Proton Transfer (ESIPT). This document details the underlying principles of the ESIPT mechanism, presents key photophysical data in various environments, outlines detailed experimental protocols for its characterization, and provides visual representations of the processes involved.

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of this compound is governed by a rapid, four-level photophysical cycle initiated by the absorption of light.[1] In its ground state, HBT exists predominantly in an enol tautomeric form.[2] Upon photoexcitation, an ultrafast transfer of a proton occurs from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring.[3] This transfer, taking place on a femtosecond timescale, results in the formation of an excited keto tautomer.[3] It is the radiative relaxation of this excited keto form back to its ground state that is responsible for the characteristic large Stokes shift fluorescence of HBT.[4] The molecule then reverts to the more stable enol form in the ground state, completing the cycle.[1]

The efficiency and characteristics of this ESIPT process are highly sensitive to the molecule's environment.[4] In aprotic solvents, the keto emission is dominant, whereas in protic solvents, the formation of intermolecular hydrogen bonds can compete with the intramolecular proton transfer, leading to an increase in the enol form's emission.[4][5]

dot

Caption: The ESIPT photocycle of this compound (HBT).

Quantitative Photophysical Data

The photophysical properties of HBT are significantly influenced by the solvent environment. The following tables summarize key quantitative data for HBT and some of its derivatives.

Table 1: Absorption and Emission Maxima of HBT in Various Solvents

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Cyclohexane | 287, 335 | 385 (Enol), 512 (Keto) |

| Dichloromethane | - | 431 (Enol), 452 (Keto) |

| Acetonitrile | - | Dual emission reported |

| Ethanol | - | Triple emission reported |

| Toluene | - | - |

| Tetrahydrofuran (THF) | - | Dual emission reported |

| Methanol (MeOH) | - | Increased enol emission |

| Dimethyl sulfoxide (B87167) (DMSO) | - | - |

Note: Data compiled from multiple sources.[2][3][5][6][7][8] The presence and relative intensities of enol and keto emission bands are highly dependent on solvent polarity and proticity.

Table 2: Fluorescence Quantum Yields (Φ_F) and Lifetimes (τ_F) of HBT and a Cyano-substituted Derivative

| Compound | Solvent | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) |

| HBT | CH₂Cl₂ | 0.01 | - |

| CN-HBT | CH₂Cl₂ | 0.49 | - |

| HBT | Solid State | High | - |

| CN-HBT | Solid State | 0.52 | - |

Data from[9]. The introduction of a cyano group significantly enhances the fluorescence quantum yield in solution.

Experimental Protocols

The characterization of the fluorescence mechanism of HBT relies on several key spectroscopic techniques.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption characteristics of HBT in its ground state.

Methodology:

-

Sample Preparation: Prepare a stock solution of HBT in a suitable solvent (e.g., spectroscopic grade cyclohexane) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvents to a final concentration suitable for absorbance measurements (typically in the micromolar range).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Replace the solvent in the sample cuvette with the HBT solution.

-

Scan a wavelength range from approximately 250 nm to 600 nm to capture all relevant absorption bands.[2]

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). The primary absorption bands for the enol form are typically found in the UV region.[2]

dot

Caption: Workflow for UV-Vis Absorption Spectroscopy of HBT.

Steady-State Fluorescence Spectroscopy

Objective: To measure the emission spectrum of HBT and observe the dual fluorescence from the enol and keto tautomers.

Methodology:

-

Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements. The concentration should be low enough to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Data Acquisition:

-

Place the cuvette with the HBT solution in the sample holder.

-

Set the excitation wavelength to one of the absorption maxima of the enol form (e.g., 335 nm).[2]

-

Scan the emission monochromator over a range that covers both the enol and keto emission, typically from 350 nm to 700 nm.

-

Record the emission spectrum.

-

-

Data Analysis: Identify the wavelengths of maximum emission for both the enol and keto bands.[2] Analyze the relative intensities of the two bands to understand the effect of the solvent on the ESIPT process.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime of the excited states of HBT.

Methodology:

-

Sample Preparation: Prepare samples as for steady-state fluorescence measurements.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector, and timing electronics.

-

Data Acquisition:

-

Excite the sample with short pulses of light at a wavelength corresponding to the enol absorption.

-

Collect the fluorescence emission at wavelengths corresponding to the enol and keto bands separately using appropriate filters or a monochromator.

-

The TCSPC electronics measure the time delay between the excitation pulse and the detection of emitted photons.

-

Accumulate data over many excitation cycles to build a histogram of photon arrival times, which represents the fluorescence decay curve.

-

-

Data Analysis: Fit the fluorescence decay curve to an exponential decay model to determine the fluorescence lifetime(s) of the excited species.

dot

Caption: Workflow for Time-Resolved Fluorescence Spectroscopy of HBT.

Conclusion

The fluorescence of this compound is a classic example of the powerful photophysical process of Excited-State Intramolecular Proton Transfer. This mechanism gives rise to its characteristic dual emission and large Stokes shift, making it a versatile molecular scaffold for the development of fluorescent probes and materials. Understanding the influence of the local environment on the ESIPT process is crucial for the rational design of HBT-based systems with tailored photophysical properties for specific applications in research, diagnostics, and drug development. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of HBT and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]

- 4. Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.montana.edu [chemistry.montana.edu]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. phys.ubbcluj.ro [phys.ubbcluj.ro]

- 9. mdpi.com [mdpi.com]

2-(2-Hydroxyphenyl)benzothiazole health and safety information

An In-Depth Technical Guide to the Health and Safety of 2-(2-Hydroxyphenyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and after consulting the official SDS provided by the supplier.

Executive Summary

This compound (HBT), a heterocyclic compound utilized in various chemical synthesis and research applications, presents a distinct hazard profile that necessitates careful handling. While comprehensive in vivo toxicological data is not publicly available, existing GHS classifications and in vitro studies indicate that HBT is an irritant to the skin, eyes, and respiratory system. Furthermore, studies on the identical molecule, 2-hydroxybenzothiazole (B105590) (OTH/OHBTH), have demonstrated potential for genotoxicity, cytotoxicity, and endocrine disruption. This guide synthesizes the available health and safety information, providing a technical overview of its properties, known toxicological endpoints, and recommended safety procedures.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are fundamental to its safe handling and use in experimental design.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 2-(1,3-benzothiazol-2-yl)phenol |

| Synonyms | HBT, 2-(2-Benzothiazolyl)phenol, o-(2-Benzothiazolyl)phenol, Phenol, 2-(2-benzothiazolyl)- |

| CAS Number | 3411-95-8[1][2] |

| Molecular Formula | C₁₃H₉NOS[1][2] |

| Molecular Weight | 227.28 g/mol [2] |

| Chemical Structure | Oc1ccccc1-c2nc3ccccc3s2 (SMILES) |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Light green or off-white to yellow powder/solid | [3][4] |

| Melting Point | 128 - 133 °C | [2][5] |

| Solubility | Insoluble in water; Soluble in ethanol | |

| Stability | Stable under normal conditions | [3] |

Toxicological Profile

Direct, quantitative toxicological data for HBT, such as oral LD50 values or chronic exposure limits, are largely unavailable in published literature. However, a combination of GHS hazard classifications and in vitro studies on the 2-hydroxybenzothiazole molecule provides critical insights into its potential toxicity.